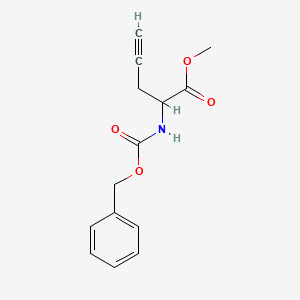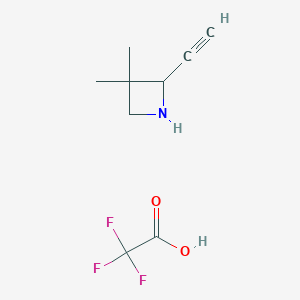
tert-Butyl 3-bromo-6-(methylamino)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-6-(methylamino)picolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methylamino group at the 6-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-6-(methylamino)picolinate typically involves multi-step organic reactions One common method starts with the bromination of picolinic acid to introduce the bromine atom at the 3-positionThe final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-bromo-6-(methylamino)picolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-6-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-6-(methylamino)picolinate involves its interaction with specific molecular targets. The bromine and methylamino groups play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a chlorine atom instead of a methylamino group.
Methyl 4-bromo-6-(tert-butyl)picolinate: Similar ester group but different substitution pattern on the picolinic acid core.
Uniqueness
tert-Butyl 3-bromo-6-(methylamino)picolinate is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C11H15BrN2O2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-6-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-7(12)5-6-8(13-4)14-9/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
PKEOJNWNFOCZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)


